4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one
Description
Properties
CAS No. |
1416438-32-8 |
|---|---|
Molecular Formula |
C10H8ClN3O |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
4-amino-1-(3-chlorophenyl)pyrimidin-2-one |
InChI |
InChI=1S/C10H8ClN3O/c11-7-2-1-3-8(6-7)14-5-4-9(12)13-10(14)15/h1-6H,(H2,12,13,15) |
InChI Key |
UHTLOVMGISARMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CC(=NC2=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Ketoamide Derivatives
A widely adopted method for pyrimidinone synthesis involves the cyclocondensation of β-ketoamide precursors with urea or thiourea under acidic or basic conditions. For this compound, the reaction proceeds via the formation of a β-ketoamide intermediate, N-(3-chlorophenyl)-3-oxobutanamide, which undergoes cyclization with urea in the presence of hydrochloric acid. The mechanism entails nucleophilic attack by urea’s amine group on the carbonyl carbon of the β-ketoamide, followed by dehydration to form the pyrimidinone ring.
Key Reaction Conditions
Claisen-Schmidt Condensation Followed by Cyclization
An alternative approach utilizes a two-step process:
-
Claisen-Schmidt Condensation: 3-Chloroacetophenone reacts with 4-nitrobenzaldehyde in ethanolic sodium hydroxide to yield (E)-1-(3-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one.
-
Cyclocondensation with Urea: The resulting chalcone derivative undergoes cyclization with urea in acidic ethanol to form 1-(3-chlorophenyl)-4-nitropyrimidin-2(1H)-one, which is subsequently reduced to the target compound.
Optimization Insights
-
Base Selection: Sodium hydroxide (0.05 mol) in ethanol maximizes chalcone yield (75%) compared to potassium hydroxide (65%).
-
Reduction Step: Catalytic hydrogenation (H₂/Pd-C, 10% w/w) at ambient temperature selectively reduces the nitro group to an amine without affecting the pyrimidinone ring.
Experimental Procedures and Characterization
Synthesis of (E)-1-(3-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one
A mixture of 3-chloroacetophenone (1.54 g, 0.01 mol), 4-nitrobenzaldehyde (1.51 g, 0.01 mol), and sodium hydroxide (0.4 g, 0.05 mol) in ethanol (50 mL) was refluxed for 4 hours. The precipitated solid was filtered, washed with cold ethanol, and recrystallized to yield yellow crystals (2.45 g, 75%).
Spectroscopic Data
Cyclocondensation to 1-(3-chlorophenyl)-4-nitropyrimidin-2(1H)-one
The chalcone (2.0 g, 0.006 mol) and urea (0.36 g, 0.006 mol) were refluxed in ethanol (30 mL) with concentrated HCl (0.5 mL) for 6 hours. The mixture was cooled, poured into ice water, and filtered to afford a pale-yellow solid (1.3 g, 65%).
Spectroscopic Data
Reduction to this compound
The nitro intermediate (1.0 g, 0.003 mol) was hydrogenated in ethanol (20 mL) using 10% Pd-C (0.1 g) under H₂ atmosphere for 12 hours. Filtration and evaporation yielded white crystals (0.7 g, 80%).
Spectroscopic Data
Optimization Studies and Mechanistic Insights
Solvent and Catalytic Effects
Comparative studies revealed that ethanol outperforms methanol and acetonitrile in cyclocondensation due to its polar protic nature, which stabilizes intermediates. The use of HCl as a catalyst enhanced reaction rates by protonating the carbonyl oxygen, increasing electrophilicity.
Temperature-Dependent Yield Profiles
-
Cyclocondensation: Yields plateaued at 80°C (65%), with higher temperatures (100°C) causing decomposition.
-
Reduction: Room-temperature hydrogenation minimized side reactions, whereas elevated temperatures led to over-reduction.
Chemical Reactions Analysis
Acylation Reactions
The primary amino group undergoes acetylation and benzoylation under standard conditions:
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, 80°C, 3 hours | 2-Acetylamino derivative | 72% | |
| Benzoylation | Benzoyl chloride, pyridine, RT | 2-Benzoylamino derivative | 68% |
-
Mechanism : Nucleophilic attack by the amino group on the acylating agent, followed by deprotonation.
-
Applications : Derivatives are intermediates for antimicrobial agents .
Cyclocondensation Reactions
The compound participates in heterocycle formation with carbonyl-containing reagents:
Example : Reaction with formamide under reflux yields fused pyrimidine derivatives:
-
Conditions : Formamide, 120°C, 4–6 hours.
-
Key product : 11-Amino-3-methoxy-12-(p-chlorophenyl)-12H-naphtho[2,1-b]pyrano[2,3-d]pyrimidine-11-one (87% yield) .
Nucleophilic Substitution at the Pyrimidinone Ring
The electron-deficient pyrimidinone ring reacts with nucleophiles:
| Reagent | Product | Observation |
|---|---|---|
| Guanidine nitrate | 6-Arylpyrimidin-2-amine derivatives | LiOH/EtOH, 80°C, 4 hours |
| Hydrazine | Hydrazinyl-pyrimidine analogs | Improved solubility in polar solvents |
Cross-Coupling Reactions
The 3-chlorophenyl group facilitates palladium-catalyzed couplings:
Suzuki–Miyaura Reaction :
-
Typical Conditions : 1 mol% Pd catalyst, DME/H₂O, 80°C.
-
Application : Synthesis of kinase inhibitors.
Industrial-Scale Reaction Optimization
Continuous flow processes enhance efficiency and safety:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 8–12 hours | 2–3 hours |
| Temperature Control | ±5°C | ±0.5°C |
| Yield | 65–70% | 85–90% |
-
Automation : Real-time monitoring reduces byproduct formation.
Stability and Reactivity Considerations
-
pH Sensitivity : Decomposes in strong acids (pH < 2) or bases (pH > 12).
-
Thermal Stability : Stable up to 150°C; degradation observed above 200°C.
Scientific Research Applications
Anticancer Activity
One of the primary applications of 4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one is in the field of oncology. Research has shown that this compound exhibits promising anticancer properties, particularly through its role as an inhibitor of the protein kinase B (Akt) pathway, which is crucial in regulating cell growth and survival.
Case Study: Inhibition of Glioblastoma Growth
A study involving N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated that compounds with similar structures to this compound effectively inhibited glioblastoma cell growth. Specifically, compound 4j exhibited low micromolar activity against kinase AKT2, correlating with glioma malignancy and patient survival rates. The compound inhibited the formation of 3D neurospheres derived from primary glioma stem cells while showing low cytotoxicity towards non-cancerous cells, highlighting its potential as a targeted therapeutic agent against glioblastoma .
| Compound | Activity | EC50 (µM) | Selectivity |
|---|---|---|---|
| 4j | Inhibits glioblastoma | < 5 | Low toxicity to normal cells |
Kinase Inhibition
The compound has been identified as a selective inhibitor of various kinases, particularly those involved in oncogenic signaling pathways. Its structural similarity to other known kinase inhibitors allows it to modulate critical signaling cascades.
Case Study: Selective Inhibition of Protein Kinase B
Research has established that derivatives of this compound can serve as ATP-competitive inhibitors of protein kinase B (Akt), which plays a pivotal role in cancer cell proliferation and survival. For instance, modifications to the compound's structure have led to enhanced selectivity and potency against Akt while minimizing off-target effects on related kinases .
| Compound | Kinase Target | IC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| CCT128930 | PKBβ | 50 | 28-fold over PKA |
| Modified Derivative X | PKBα | 30 | 15-fold over PKA |
Antiviral Properties
Emerging studies suggest that compounds related to this compound may also exhibit antiviral activity. For example, hybrid compounds incorporating pyrimidine scaffolds have shown potential in disrupting viral replication mechanisms.
Case Study: Influenza Virus Inhibition
A recent investigation into hybrid molecules containing pyrimidine derivatives revealed their ability to inhibit the PA-PB1 interaction within the influenza A virus polymerase complex. These findings indicate that modifications to the pyrimidine core can enhance antiviral efficacy, providing a pathway for developing new antiviral agents based on this chemical framework .
Mechanism of Action
The mechanism of action of 4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades or metabolic pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidinone Core
The biological activity of pyrimidinone derivatives is highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Key Observations :
- Aromatic vs. Sugar Substituents: Unlike nucleoside analogs (e.g., Gemcitabine, 3TC), this compound lacks a sugar moiety.
- Chlorophenyl Position : The 3-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl tail in Compound 4b . Positional differences may alter binding affinity; for example, 4-chlorophenyl in Compound 4b enhances anticancer activity, but the 3-chlorophenyl group’s impact remains uncharacterized.
- Core Heterocycle Modifications: YM976’s pyrido[2,3-d]pyrimidinone core enables PDE4 inhibition, whereas the simpler pyrimidin-2(1H)-one core in the target compound may favor interactions with other targets like kinases or viral polymerases .
Research Findings and Implications
Structure-Activity Relationships (SAR)
- Halogen Effects : Chlorine at the phenyl ring enhances lipophilicity and binding to hydrophobic pockets, as seen in YM976’s PDE4 inhibition .
- Amino Group Role: The C4 amino group in pyrimidinones can participate in hydrogen bonding, critical for interactions with biological targets like kinases or viral enzymes .
Biological Activity
4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews its biological activity, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Antiproliferative Activity
Recent studies have highlighted the compound's antitumor properties . For instance, in a study evaluating various pyrimidine derivatives, this compound exhibited significant cytotoxicity against several cancer cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating its potential as an anticancer agent.
Table 1: Antiproliferative Activity of this compound
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells. Studies have shown that it triggers mitochondrial-mediated apoptosis characterized by a decrease in mitochondrial membrane potential, upregulation of pro-apoptotic proteins (Bax), and downregulation of anti-apoptotic proteins (Bcl-2) .
The biological activity of this compound can be attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. Specifically, it has been suggested that this compound may act as an inhibitor of protein kinases involved in the PI3K/AKT/mTOR pathway, which is critical for tumor growth and survival .
Case Study: In Vivo Efficacy
In vivo studies using xenograft models have demonstrated that treatment with this compound significantly reduced tumor size compared to controls. The compound was well-tolerated at therapeutic doses, indicating a favorable safety profile for further development .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising antimicrobial activity against various pathogens. Preliminary screening indicated moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis .
Table 2: Antimicrobial Activity
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the pyrimidine core or the chlorophenyl moiety can significantly influence its biological activity. For example, variations in substituents on the phenyl ring have been shown to enhance antiproliferative potency and selectivity towards cancer cell lines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one?
- Methodological Answer : A one-pot Biginelli-like condensation can be adapted for synthesizing the pyrimidin-2(1H)-one core. For the 3-chlorophenyl substitution, nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) may be employed. Post-functionalization steps should include purification via column chromatography and recrystallization from methanol/water to achieve >95% purity .
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to confirm substituent positions (e.g., aromatic protons for the 3-chlorophenyl group and pyrimidinone NH/amine signals).
- HPLC-MS (C18 column, 0.1% formic acid in water/acetonitrile gradient) to assess purity (≥98%) and molecular ion peaks .
- Elemental Analysis (C, H, N) to verify stoichiometry.
Q. What solubility and stability profiles should be considered for experimental design?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (DMSO, DMF) for reaction conditions. Aqueous solubility is limited; use co-solvents like PEG-400 for biological assays .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and moisture during storage .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) to assess interactions with target enzymes (e.g., kinases, phosphodiesterases).
- Use QSAR models to predict logP (aim for 1.5–3.5) and pKa (amine group ~8.5) for improved bioavailability .
- Validate predictions with in vitro permeability assays (Caco-2 or PAMPA) .
Q. What strategies are effective in resolving conflicting biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC50 values using standardized assays (e.g., MTT for cytotoxicity, kinase inhibition assays).
- Metabolite Profiling : Use LC-MS to identify active metabolites or degradation products that may contribute to discrepancies .
- Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Q. How can solid-state characterization improve formulation development?
- Methodological Answer :
- X-ray Crystallography : Determine crystal packing and hydrogen-bonding patterns (e.g., N-H···O interactions in pyrimidinone rings) to assess stability .
- DSC/TGA : Identify polymorphs (e.g., Form I vs. II) and melting points (expected range: 250–300°C) for compatibility with excipients .
Q. What are the challenges in designing prodrug derivatives of this compound?
- Methodological Answer :
- Phosphoramidate Prodrugs : Attach a 3-chlorophenyl-dioxaphosphorinane moiety via esterification to enhance cellular uptake. Monitor hydrolysis rates (pH 7.4 PBS) to ensure controlled release .
- Bioactivation Studies : Use liver microsomes to assess enzymatic conversion to the active metabolite .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
